Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone is a synthetic compound that serves as a potent irreversible inhibitor of caspases, specifically caspase-1 and caspase-4. It is primarily utilized in research focused on apoptosis, which is the process of programmed cell death. The compound's ability to inhibit caspases makes it a valuable tool for studying cellular mechanisms and signaling pathways involved in various diseases, particularly those related to dysregulated apoptosis.
The synthesis of Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to construct the desired peptide chain. The incorporation of the fluoromethylketone group occurs through specific coupling reactions that introduce this reactive moiety at the terminal position of the peptide .
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone has a complex molecular structure characterized by its sequence of amino acids and the fluoromethylketone functional group. The molecular formula is with a molecular weight of approximately 253.25 g/mol .
The primary chemical reaction involving Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone is its interaction with caspases. The fluoromethylketone group reacts with the active site cysteine residue in these enzymes, leading to irreversible inhibition through covalent bond formation .
The mechanism by which Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone exerts its effects involves:
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone has several significant applications in scientific research:
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone (C₃₀H₃₇FN₄O₉, MW 616.64 g/mol, CAS 1926163-56-5) is a tetrapeptide inhibitor engineered to target cysteine-dependent caspases irreversibly [1] [3]. Its design centers on the fluoromethyl ketone (FMK) warhead, which functions as an electrophilic trap for the catalytic cysteine thiolate in caspase active sites. The FMK moiety (–COCH₂F) undergoes nucleophilic attack, forming a thioether adduct that permanently inactivates the enzyme [4] [7]. Compared to chloromethyl ketones, FMK derivatives exhibit enhanced selectivity due to fluorine’s intermediate electronegativity, which balances reactivity and stability. This reduces off-target alkylation while maintaining potent inhibition kinetics (k₂ₙd = 390,000 M⁻¹s⁻¹ for Cat-B with Bz-Phe-Arg-FMK) [4].
The tetrapeptide sequence (YVAD) mirrors the natural cleavage site of interleukin-1β (IL-1β), optimizing specificity for caspase-1 (IL-1β converting enzyme). The N-terminal benzyloxycarbonyl (Z) group enhances membrane permeability and protects against exopeptidases [6] [7]. In vitro, this design confers nanomolar affinity for caspase-1 (Kᵢ = 0.8 nM) while sparing serine proteases [4] [7].
Table 1: Comparative Reactivity of Peptidyl Fluoromethyl Ketones
Inhibitor | Target Enzyme | Second-Order Rate Constant (k₂ₙd, M⁻¹s⁻¹) |
---|---|---|
Z-Phe-Ala-FMK | Cathepsin B | 16,200 |
Bz-Phe-Arg-FMK | Cathepsin B | 390,000 |
Z-Val-Ala-Asp-FMK | Caspase-1 | Irreversible binding observed |
Ac-Tyr-Val-Ala-Asp-FMK | Caspase-1 | >95% inhibition at 300 ng/rat |
The DL-Asp residue at the P1 position introduces deliberate racemization, a strategy to bypass chiral specificity constraints in caspase binding pockets. Unlike L-enantiomers, which require precise stereochemical alignment, the racemic DL-Asp mixture ensures one enantiomer will optimally engage the S1 subsite of group I caspases (e.g., caspase-1, -4, -5) [1] [4]. Kinetic studies on analogous inhibitors (e.g., Z-l-Phe-l-Val-FMK vs. Z-l-Phe-d-Val-FMK) reveal >100-fold activity differences, confirming enantiomer specificity influences binding [4].
For Z-YVAD-FMK, the DL-Asp configuration broadens targetability across caspase isoforms. The D-Asp variant may enhance resistance to proteolytic degradation, though this remains underexplored. Notably, racemization occurs during synthesis via the Dakin-West reaction or similar routes, complicating enantiomeric resolution [4].
Z-Tyr-Val-Ala-DL-Asp-FMK is synthesized via Fmoc/tBu-based solid-phase peptide synthesis (SPPS):
Critical challenges include suppressing aspartimide formation during DL-Asp incorporation and optimizing FMK coupling efficiency. Analytical characterization (NMR, LC-MS) confirms structure and racemic ratio [1] [3].
Table 2: Analytical Characterization of Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone
Property | Value |
---|---|
CAS Number | 1926163-56-5 |
Molecular Formula | C₃₀H₃₇FN₄O₉ |
Molecular Weight | 616.64 g/mol |
Storage Conditions | ≤ -10°C (desiccated) |
Purity (HPLC) | ≥95% |
Spectral Data (LC-MS) | [M+H]⁺ m/z: 617.5 (calculated) |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7